REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]([Cl:7])=[O:6])([CH3:3])[CH3:2]>ClC1C=CC=CC=1>[CH:1]([N:4]=[C:5]=[O:6])([CH3:3])[CH3:2].[C:5]([Cl:7])(=[O:6])[NH2:4]
|
Name
|
970
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
rises from 77° to 88° C
|
Type
|
DISTILLATION
|
Details
|
The subsequent distillation
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]([Cl:7])=[O:6])([CH3:3])[CH3:2]>ClC1C=CC=CC=1>[CH:1]([N:4]=[C:5]=[O:6])([CH3:3])[CH3:2].[C:5]([Cl:7])(=[O:6])[NH2:4]
|
Name
|
970
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
rises from 77° to 88° C
|
Type
|
DISTILLATION
|
Details
|
The subsequent distillation
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |